molecular formula C7H12N4O3 B3362690 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006442-43-8

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B3362690
CAS No.: 1006442-43-8
M. Wt: 200.2 g/mol
InChI Key: PBLXFPJYQILWOA-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine (CAS 1006442-43-8) is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a pyrazole core, a heterocyclic scaffold widely recognized in medicinal chemistry for its diverse biological activities . The molecular structure includes a nitro and methoxy substitution pattern, which is a subject of interest in the design of novel bioactive molecules . With a molecular formula of C7H12N4O3 and a molecular weight of 200.20 g/mol, this amine-functionalized pyrazole derivative is suitable for further chemical synthesis and exploration . Pyrazole and pyrazoline derivatives are frequently investigated as key intermediates and building blocks in pharmaceutical research, with documented activities in scientific patents, including applications related to kinase modulation . Researchers value this compound for its potential in constructing more complex molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3/c1-14-7-6(11(12)13)5-10(9-7)4-2-3-8/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLXFPJYQILWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of 3-methoxy-4-nitro-1H-pyrazole: This can be achieved by reacting 3-methoxy-4-nitro-1H-pyrazole with potassium carbonate in dimethylformamide (DMF) at room temperature.

    Alkylation: The 3-methoxy-4-nitro-1H-pyrazole is then alkylated using an appropriate alkylating agent, such as 3-chloropropan-1-amine, in the presence of a base like potassium carbonate in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Various nucleophiles and bases depending on the desired substitution.

Major Products Formed

    Reduction: 3-(3-amino-4-nitro-1H-pyrazol-1-yl)propan-1-amine.

    Substitution: Products depend on the substituent introduced in place of the methoxy group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine demonstrates effectiveness against various bacterial strains. The presence of the nitro group enhances its ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Potential as an Anticancer Agent

Emerging research is exploring the potential of pyrazole derivatives in cancer therapy. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, making it a subject of interest for further investigation in oncology .

Pesticidal Properties

The compound's structural characteristics suggest potential applications in agrochemicals. Its ability to disrupt biological processes in pests could lead to the development of new pesticides that are effective yet environmentally friendly. Research is ongoing to evaluate its efficacy against specific agricultural pests .

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its reactive amine group allows for easy incorporation into polymer chains, potentially leading to materials with improved thermal stability and mechanical strength .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus strains; potential for antibiotic development .
Study BAnti-inflammatory EffectsInhibition of TNF-alpha production in macrophages; suggests therapeutic potential for inflammatory diseases .
Study CAnticancer PropertiesInduction of apoptosis in breast cancer cell lines; warrants further exploration in cancer therapies .
Study DPesticidal ActivityShowed promise in laboratory tests against aphids; further field studies needed .
Study EPolymer SynthesisSuccessfully incorporated into polyurethanes; enhanced mechanical properties observed .

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in redox reactions, while the amine group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues of Pyrazole-Linked Propan-1-Amine Derivatives

The following table summarizes key structural and functional differences between 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine and related compounds:

Compound Name Molecular Formula Substituents on Pyrazole Key Functional Groups/Modifications Molecular Weight Key Applications/Findings Reference
This compound C₇H₁₂N₄O₃ 3-OCH₃, 4-NO₂ Propan-1-amine chain 200.20 Building block for pharmaceuticals
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine C₁₉H₁₈ClN₃ 4-Cl, 1-Ph Imine (-CH=N) linkage, phenyl substituent 323.82 Anticandidal activity; characterized by IR, ¹H NMR
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 3-CH₃, 4-NH-Cyclopropyl Pyridinyl substituent 229.28 Synthesized via Buchwald–Hartwig coupling (17.9% yield)
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine C₁₇H₁₈FN₅ 3-F, imidazole-pyrimidinyl hybrid Fluorophenyl and heterocyclic motifs 311.36 Non-polymer ligand in protein-ligand studies
3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine C₁₂H₂₂N₄S Thiazole-piperazine hybrid Propylpiperazine chain 254.39 Histamine H₃ receptor ligand

Key Differences in Physicochemical Properties and Reactivity

Electron-Withdrawing vs. Electron-Donating Substituents: The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the methoxy group provides moderate electron-donating effects .

Synthetic Accessibility :

  • The target compound is synthesized via standard pyrazole alkylation, while analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine require transition metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig) for cyclopropane introduction .
  • Thiazole-piperazine derivatives (e.g., ) involve multi-step reactions with yields influenced by steric hindrance from bulky substituents.

Biological Activity :

  • Pyrazole-imine derivatives (e.g., ) exhibit antifungal properties due to the conjugated imine system, whereas thiazole-piperazine compounds (e.g., ) target neurological receptors.
  • The target compound’s nitro group may confer redox activity, useful in prodrug design or catalysis .

Spectral and Analytical Data

Compound IR (cm⁻¹) ¹H NMR (δ ppm, Key Signals) Purity/Yield Reference
This compound Not reported Not available in evidence >95% (HPLC)
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine 1664 (C=N), 3035 (Ar-CH) 8.68 (s, –CH=N), 8.51 (s, pyrazole-CH) 70.44% C, 5.69% H
OCM-31 (Pyrazin-2-yl-propan-1-amine derivative) Not reported 1H NMR: 2.74 (t, =NCH₂), 0.93 (t, CH₃) 20% yield, >95% HPLC

Pharmaceutical Relevance

  • However, nitro groups can also pose metabolic stability challenges .
  • Analogues with imidazole-pyrimidine hybrids (e.g., ) show promise in kinase inhibition but require optimization for blood-brain barrier penetration.

Material Science

  • Propan-1-amine derivatives are used in functionalizing graphene layers via Paal–Knorr reactions, achieving high yields (77–91%) with amines like 3-(triethoxysilyl)propan-1-amine . The target compound’s nitro group could enhance surface adhesion in such applications.

Biological Activity

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a pyrazole derivative characterized by a methoxy group and a nitro group on the pyrazole ring, along with a propan-1-amine side chain. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anti-inflammatory effects.

  • Molecular Formula : C7_7H12_{12}N4_4O3_3
  • Molecular Weight : 200.195 g/mol
  • CAS Number : 1006442-43-8

Synthesis

The synthesis typically involves:

  • Formation of 3-methoxy-4-nitro-1H-pyrazole : Reacting 3-methoxy-4-nitrohydrazine with appropriate reagents.
  • Alkylation : Using alkylating agents like 3-chloropropan-1-amine in the presence of bases such as potassium carbonate in solvents like acetonitrile.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties.

In Vitro Studies

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The tested derivatives showed not only bactericidal activities but also inhibited biofilm formation .

CompoundMIC (µg/mL)Activity Type
7b0.22Bactericidal
5a0.25Bactericidal
4aNot specifiedInhibitory

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating comparable effects to established anti-inflammatory drugs like dexamethasone .

While the exact mechanisms remain under investigation, it is hypothesized that the nitro group may participate in redox reactions, influencing various biological pathways. The amine group likely engages in hydrogen bonding with biological molecules, modulating enzyme activities and receptor interactions .

Study on Pyrazole Derivatives

A comprehensive review highlighted that pyrazole compounds are versatile scaffolds with a range of biological activities, including antifungal and anticancer properties. For instance, certain derivatives were noted for their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds:

Compound NameStructural DifferencesNotable Activities
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amShorter side chainModerate antimicrobial activity
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)butan-1-amLonger side chainEnhanced antifungal properties

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a pre-functionalized pyrazole core. For example, nitro-substituted pyrazoles can react with propan-1-amine derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMF or THF. Elevated temperatures (35–80°C) and inert atmospheres are critical to minimize side reactions and improve regioselectivity . Key steps include:
  • Cyclization : Formation of the pyrazole ring via hydrazine and carbonyl precursors under acidic conditions .
  • Alkylation : Introducing the propan-1-amine moiety using alkyl halides or Mitsunobu reactions.
    Optimization of solvent polarity and base strength can enhance yields by reducing hydrolysis of reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Solubility in deuterated chloroform or DMSO-d₆ is critical. The methoxy group (δ ~3.8 ppm) and nitro group (deshielded aromatic protons at δ ~8.5 ppm) provide diagnostic peaks. Compare shifts with structurally related compounds (e.g., pyrazole analogs with nitro substituents) to confirm regiochemistry .
  • HRMS : Use electrospray ionization (ESI) to verify molecular weight (expected [M+H]⁺ ~255.1 g/mol). Discrepancies >5 ppm warrant re-evaluation of purity or synthetic steps .
  • IR : Nitro group absorption bands (~1520 cm⁻¹ and 1350 cm⁻¹) confirm functional group integrity .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxy and 4-nitro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the pyrazole ring for electrophilic attacks but deactivating it toward nucleophilic substitution. The methoxy group donates electrons via resonance, creating regioselective reactivity:
  • Experimental Design : Perform DFT calculations to map electron density distribution. Compare reaction rates with analogs (e.g., 4-nitro vs. 4-fluoro substituents) in SN2 reactions with alkyl halides.
  • Data Interpretation : Lower yields in nitro-containing derivatives may indicate steric hindrance or competing side reactions (e.g., nitro reduction under basic conditions) .

Q. How can contradictory biological activity data for analogs of this compound be resolved?

  • Methodological Answer : Contradictions often arise from substituent-dependent bioavailability or off-target effects. Strategies include:
  • Comparative Analysis : Test analogs with systematic substituent variations (e.g., replacing methoxy with ethoxy or fluorine) in standardized assays (e.g., enzyme inhibition or cytotoxicity screens) .
  • Metabolic Profiling : Use LC-MS to identify metabolites that may modulate activity. For example, nitro groups can be reduced in vivo to amines, altering target binding .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to biological targets, reconciling divergent experimental results .

Q. What strategies optimize regioselectivity during functionalization of the pyrazole ring?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic attacks to the 5-position of the pyrazole.
  • Catalytic Systems : Use transition-metal catalysts (e.g., CuBr) to favor cross-coupling at the 4-nitro position .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, enhancing selectivity for meta-substitution relative to the nitro group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 2
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3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.